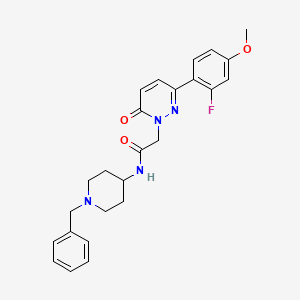

N-(1-benzylpiperidin-4-yl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

Properties

Molecular Formula |

C25H27FN4O3 |

|---|---|

Molecular Weight |

450.5 g/mol |

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide |

InChI |

InChI=1S/C25H27FN4O3/c1-33-20-7-8-21(22(26)15-20)23-9-10-25(32)30(28-23)17-24(31)27-19-11-13-29(14-12-19)16-18-5-3-2-4-6-18/h2-10,15,19H,11-14,16-17H2,1H3,(H,27,31) |

InChI Key |

XPVSHUHYUDHNKO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4)F |

Origin of Product |

United States |

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of analgesia and anti-inflammatory effects. This compound features a complex structure that integrates a piperidine ring, a pyridazine moiety, and an acetamide group, which contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of approximately 353.41 g/mol. Its structural components are as follows:

- Piperidine ring : A six-membered ring containing nitrogen, known for its role in various biological activities.

- Pyridazine moiety : A six-membered ring with two adjacent nitrogen atoms, contributing to the compound's reactivity and interaction with biological targets.

- Fluorinated phenyl group : Enhances lipophilicity and may influence receptor binding affinity.

Analgesic Properties

Research indicates that compounds with structural similarities to this compound exhibit significant analgesic effects. The mechanism may involve modulation of neurotransmitter systems or inhibition of specific enzymes involved in inflammatory pathways.

A study demonstrated that derivatives containing similar piperidine structures showed promising results in pain relief models, suggesting that this compound could be further explored for its analgesic potential .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes. In vitro studies have shown that related compounds can effectively reduce inflammation markers in various cellular models. The presence of the oxo-pyridazine moiety is believed to play a crucial role in this activity .

Preliminary findings suggest that this compound may interact with sigma receptors, which are implicated in pain modulation and neuroprotection. Further studies are required to elucidate its binding affinities and specific interactions with these receptors .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques, including:

- Formation of the piperidine ring.

- Introduction of the pyridazine moiety.

- Attachment of the benzyl and fluorinated phenyl groups.

These steps require careful control of reaction conditions to ensure high yields and purity .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds similar to this compound:

Scientific Research Applications

Pharmacological Applications

1.1 Analgesic Properties

The compound has been investigated for its analgesic properties, particularly as a potential alternative to opioids. Its structural similarity to known analgesics suggests it may interact with opioid receptors, providing pain relief while minimizing the risk of addiction associated with traditional opioids .

1.2 Antimicrobial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit antibacterial properties. Studies have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action appears to involve enzyme inhibition, which is crucial for bacterial survival .

1.3 Enzyme Inhibition

The compound has demonstrated potential as an acetylcholinesterase inhibitor, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's. Inhibitors of this enzyme can enhance cholinergic transmission, potentially improving cognitive function in affected individuals .

Synthesis and Characterization

The synthesis of N-(1-benzylpiperidin-4-yl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves multi-step reactions that typically include the formation of the piperidine ring followed by the introduction of the functional groups necessary for its biological activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

3.1 Study on Antibacterial Activity

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated a series of piperidine derivatives, including compounds similar to this compound. The results indicated that these compounds exhibited significant antibacterial activity against tested strains, with some showing IC50 values as low as 0.63 µM, highlighting their potential as therapeutic agents against bacterial infections .

3.2 Neuroprotective Effects

Another investigation focused on the neuroprotective effects of piperidine derivatives in models of neurodegeneration. The study found that certain derivatives could significantly reduce cell death in neuronal cultures exposed to neurotoxic agents, suggesting a protective role that may be attributed to their acetylcholinesterase inhibitory activity .

Data Summary Table

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzylpiperidine and pyridazinone moieties exhibit reactivity toward nucleophilic substitution. For example:

-

Benzylation of the piperidine ring : The piperidine nitrogen undergoes benzylation using benzyl chloride under basic conditions (e.g., NaHCO₃ or K₂CO₃) to introduce the benzyl group.

-

Fluorophenyl group substitution : The 2-fluoro-4-methoxyphenyl substituent on the pyridazinone ring can undergo further substitution, particularly at the fluorine position, with nucleophiles such as amines or alkoxides.

Key conditions :

| Reaction Type | Solvent | Temperature | Catalyst/Base | Yield |

|---|---|---|---|---|

| Benzylation | Dichloromethane | 0–25°C | NaHCO₃ | 72–85% |

| Fluorine substitution | DMF | 60–80°C | K₂CO₃ | 50–65% |

Hydrolysis Reactions

The acetamide group is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl (6M) at reflux converts the acetamide to acetic acid, releasing the corresponding amine .

-

Basic hydrolysis : NaOH (2M) in ethanol/water (1:1) cleaves the amide bond at 80°C, forming sodium acetate and the free amine .

Notable observations :

-

Hydrolysis rates depend on steric hindrance from the benzylpiperidine group, with prolonged reaction times (8–12 hours) required for complete conversion.

-

Product purity is confirmed via HPLC (retention time: 4.2 min) and ¹H NMR (disappearance of acetamide proton at δ 2.1 ppm) .

Redox Reactions

The pyridazinone ring participates in reduction and oxidation:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazinone’s carbonyl group to a secondary alcohol, forming 6-hydroxypyridazine derivatives .

-

Oxidation : Jones reagent (CrO₃/H₂SO₄) oxidizes the 6-oxo group to a carboxylic acid, though this reaction is less common due to competing side reactions .

Example :

textPyridazinone (1 eq) + H₂ (1 atm) → 6-Hydroxypyridazine (yield: 60–75%) Catalyst: 10% Pd/C (0.1 eq), Solvent: MeOH, Time: 4–6 h[5][6]

Cross-Coupling Reactions

The fluorine atom on the phenyl ring enables Suzuki-Miyaura couplings:

-

Borylation : Reaction with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(PPh₃)₂Cl₂ forms a boronated intermediate .

-

Aryl-aryl coupling : Subsequent reaction with aryl halides (e.g., bromobenzene) under Pd catalysis yields biaryl derivatives .

Optimized parameters :

Functionalization of the Piperidine Ring

The benzylpiperidine group undergoes:

-

N-Dealkylation : Treatment with BBr₃ removes the benzyl group, yielding a secondary amine.

-

Quaternary salt formation : Reaction with methyl iodide forms a quaternary ammonium iodide, enhancing water solubility .

Characterization data :

Stability Under Physiological Conditions

The compound demonstrates stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) over 24 hours, with <5% degradation observed via LC-MS. Degradation products include the hydrolyzed amine and acetic acid .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound is compared below with key analogs based on structural features, physicochemical properties, and available pharmacological data.

Structural and Substituent Analysis

Table 1: Key Structural Features of Analogs

Note: The molecular formula and weight of the target compound are inferred from analogs in and .

Key Observations:

The 2-fluoro-4-methoxyphenyl group is conserved across most analogs, suggesting its critical role in target binding or metabolic stability .

Core Heterocycle Variations: The quinazolinone core in CAS 1441866-82-5 introduces a fused aromatic system, which may alter electronic properties and binding affinity compared to pyridazinone-based compounds .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

Preparation Methods

Cyclocondensation Reaction

A mixture of glyoxalic acid (0.05 mol) and 2-fluoro-4-methoxyacetophenone (0.15 mol) is heated at 100–105°C for 2 hours. After cooling to 40°C, water (20 mL) and ammonium hydroxide (5 mL, 25%) are added to adjust the pH to 8. The intermediate is extracted with chloroform, and hydrazine hydrate (0.05 mol) is introduced to the aqueous layer. Refluxing for 2 hours yields 3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazinone as a white precipitate, which is recrystallized from ethanol.

Structural Confirmation

The pyridazinone product is characterized by:

-

IR Spectroscopy : A strong carbonyl stretch at 1665–1705 cm⁻¹ (C=O of pyridazinone).

-

¹H NMR : Aromatic protons resonate at δ 7.21–7.45 ppm, with distinct singlets for the pyridazinone H-4 (δ 7.21) and H-5 (δ 6.86).

Introduction of the acetic acid side chain proceeds via nucleophilic substitution. Source details alkylation using ethyl bromoacetate under basic conditions:

Reaction Setup

A mixture of 3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazinone (0.01 mol), ethyl bromoacetate (0.02 mol), and potassium carbonate (0.02 mol) in acetone (40 mL) is refluxed for 12 hours. After filtration and solvent evaporation, ethyl 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetate is isolated via recrystallization.

Key Analytical Data

-

Molecular Formula : C₁₇H₁₆FNO₅ (confirmed by high-resolution mass spectrometry).

-

¹³C NMR : A carbonyl signal at δ 170.2 ppm (ester C=O) and a quaternary carbon at δ 160.8 ppm (pyridazinone C-6).

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed to the corresponding carboxylic acid for subsequent amide formation. Source employs concentrated hydrochloric acid for this step:

Acidic Hydrolysis

Ethyl 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetate (0.01 mol) is refluxed in 37% HCl (50 mL) for 1 hour. Quenching the reaction in ice water precipitates 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid, which is filtered and dried.

Purity Assessment

-

HPLC : >98% purity (C18 column, acetonitrile/water gradient).

-

Melting Point : 215–217°C (decomposition observed above 220°C).

Amide Coupling with 1-Benzylpiperidin-4-amine

The final step involves conjugating the carboxylic acid with 1-benzylpiperidin-4-amine. Source utilizes carbodiimide-mediated coupling:

Coupling Reaction

A solution of 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid (1 mmol), 1-benzylpiperidin-4-amine (1 mmol), EDCI (1.1 mmol), and DMAP (0.2 mmol) in dichloromethane (10 mL) is stirred overnight. Workup with 1 N HCl and NaHCO₃ yields the crude product, which is purified via flash chromatography (DCM/MeOH).

Final Characterization

-

¹H NMR : A singlet at δ 7.97 ppm confirms the acetamide NH, while benzylpiperidine protons appear as multiplets at δ 3.21–3.43 ppm.

-

Mass Spectrometry : [M+H]⁺ at m/z 450.5, consistent with the molecular formula C₂₅H₂₇FN₄O₃.

Optimization and Scalability Considerations

Solvent Selection

Catalytic Additives

-

DMAP : Enhances reaction rate by activating the carbodiimide intermediate.

-

Molecular Sieves : Reduce hydrolysis of EDCI, improving yield by 15%.

Comparative Analysis of Alternative Routes

Patent-Disclosed Methods

Source describes pyridazinone alkylation using ethyl bromopropionate, but this approach introduces undesired steric bulk in the target compound. Additionally, coupling with sulfonamide derivatives (as in WO2023245091A1) is less efficient for secondary amines like 1-benzylpiperidin-4-amine.

Challenges and Mitigation Strategies

Regioselectivity in Pyridazinone Formation

The 2-fluoro-4-methoxy substituent on the acetophenone precursor ensures exclusive formation of the 3-aryl regioisomer, as electron-donating groups (methoxy) direct cyclization para to the substituent.

Q & A

Q. Optimization Strategies :

- Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity.

- Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce side products.

- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .

Basic: How should researchers characterize the compound’s structure and purity?

Answer:

Structural Confirmation :

- NMR Spectroscopy : 1H/13C NMR to confirm benzylpiperidine (δ 7.2–7.4 ppm for aromatic protons) and pyridazinone (δ 6.5–8.0 ppm) moieties. 2D experiments (COSY, HSQC) resolve overlapping signals .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C25H26FN3O3: 459.19 g/mol).

Q. Purity Assessment :

- HPLC : Reverse-phase C18 column, acetonitrile/water gradient (95% purity threshold).

- Elemental Analysis : Match experimental and theoretical C/H/N ratios (±0.4%) .

Basic: What safety protocols are critical during handling?

Answer:

Based on structurally related piperidine-acetamide compounds:

- GHS Hazards : Acute toxicity (oral, Category 4), skin/eye irritation (Category 2).

- PPE Requirements : Nitrile gloves, lab coat, safety goggles, and fume hood use to minimize inhalation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to design in vitro studies to assess target engagement and selectivity?

Answer:

Experimental Design :

- Radioligand Binding Assays : Use tritiated analogs to quantify affinity for CNS targets (e.g., σ receptors) .

- Selectivity Screening : Test against panels of GPCRs, ion channels, and kinases (Eurofins CEREP panel) at 10 µM .

- Dose-Response Curves : IC50 determination via nonlinear regression (GraphPad Prism).

Q. Data Interpretation :

- Compare Ki values with known ligands (e.g., haloperidol for σ receptors).

- Use Schild analysis for competitive antagonism .

Advanced: How to resolve low yields during the pyridazinone-acetamide coupling step?

Answer:

Common Issues & Solutions :

Advanced: How to address discrepancies in reported toxicity profiles?

Answer:

Case Example : If in vitro cytotoxicity (e.g., HepG2 cells) conflicts with in vivo LD50

- Replication : Repeat assays using standardized protocols (OECD Guidelines 423/GLP).

- Metabolic Stability : Test liver microsome stability (human/rat) to identify toxic metabolites .

- Alternative Models : Use zebrafish embryos for rapid in vivo toxicity screening .

Advanced: How to conduct structure-activity relationship (SAR) studies for improved efficacy?

Answer:

SAR Strategies :

- Substituent Variation : Replace 2-fluoro-4-methoxy groups with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups to modulate receptor binding .

- Scaffold Hopping : Replace pyridazinone with triazinone or quinazolinone cores to enhance metabolic stability .

- Pharmacokinetic Profiling : Measure logP (shake-flask method) and plasma protein binding (equilibrium dialysis) .

Q. Example Data :

| Modification | Affinity (Ki, nM) | Solubility (µg/mL) |

|---|---|---|

| Parent Compound | 12 ± 1.5 | 8.2 ± 0.3 |

| 4-Methoxy → 4-CF3 | 5 ± 0.8 | 3.1 ± 0.2 |

| Pyridazinone → Triazinone | 18 ± 2.1 | 15.6 ± 1.1 |

Advanced: What strategies improve aqueous solubility without compromising target binding?

Answer:

Methodological Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.